Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-4-hydroxypyridine

Nicotinic Acetylcholine Receptors Radioligand Binding Conformational Analysis

2-Bromo-4-hydroxypyridine delivers a uniquely balanced reactivity profile: the 2-bromo substituent offers superior bench stability over iodo analogs while maintaining sufficient cross-coupling reactivity for Suzuki-Miyaura diversification. Procure this exact brominated scaffold to match published nAChR SAR trends (steric-driven affinity modulation), patented SHIP2 inhibitor intermediates (KR-20200096455-A), validated PET inhibition activity, and predictable Br···O halogen-bonded assemblies (3.08 Å). Available at ≥98% purity (GC) with ambient storage/shipping—immediate stock in standard research quantities.

Molecular Formula C5H4BrNO
Molecular Weight 174 g/mol
CAS No. 36953-40-9
Cat. No. B1272042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-hydroxypyridine
CAS36953-40-9
Molecular FormulaC5H4BrNO
Molecular Weight174 g/mol
Structural Identifiers
SMILESC1=CNC(=CC1=O)Br
InChIInChI=1S/C5H4BrNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
InChIKeyGGXSDQDNOMWAFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-hydroxypyridine (CAS 36953-40-9): A Position-Specific Building Block for Selective Synthetic Transformations


2-Bromo-4-hydroxypyridine (CAS 36953-40-9) is a 2-halogenated-4-hydroxypyridine derivative with the molecular formula C₅H₄BrNO and a molecular weight of 174.00 g/mol. It exists as a crystalline solid (mp 169–173 °C) and is commercially available with typical purity specifications of ≥98.0% (GC) . The compound exists in tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms, a characteristic that influences both its supramolecular assembly and its reactivity profile [1]. Unlike 3-hydroxypyridine derivatives, the 2,4-substitution pattern confers a distinct combination of metal-halogen exchange capability at the 2-position and hydrogen-bonding potential from the 4-hydroxyl group, which are central to its utility in medicinal chemistry and coordination chemistry applications.

Why 2-Bromo-4-hydroxypyridine Cannot Be Interchanged with 2-Chloro- or 2-Iodo-4-hydroxypyridine Analogs


Substitution of the halogen atom on the 2-position of 4-hydroxypyridine is not functionally neutral. In nucleophilic aromatic substitution (SNAr) reactions, the reactivity order among halogens on pyridine rings is governed by both the carbon-halogen bond strength and the electron-withdrawing inductive effect [1]. Chloro derivatives exhibit lower reactivity in palladium-catalyzed cross-couplings due to stronger C–Cl bonds, while iodo derivatives, though more reactive, present higher cost, greater light sensitivity, and reduced shelf stability. The bromo substituent occupies a strategic intermediate position: it provides sufficient reactivity for Suzuki-Miyaura and other cross-coupling reactions under mild conditions while maintaining superior bench stability relative to the iodo analog [2]. More critically, in biological contexts, the halogen identity alters molecular geometry and target recognition. As shown in nAChR ligand studies, 2-bromo-, 2-chloro-, and 2-iodo-substituted pyridines exhibit markedly different receptor binding affinities due to steric effects that influence conformer populations [3]. Generic substitution without empirical validation therefore risks both synthetic failure and erroneous structure-activity conclusions.

Quantitative Differentiation Evidence: 2-Bromo-4-hydroxypyridine Versus Structural Analogs


2-Bromo Substituent Confers Subnanomolar to Nanomolar nAChR Affinity Reduction Relative to 2-Fluoro and 2-Unsubstituted Analogs

In a systematic study of halogenated pyridine derivatives of the high-affinity nAChR ligand A-85380, the 2-bromo-substituted analog exhibited substantially lower receptor binding affinity compared to the 2-fluoro analog and the unsubstituted parent compound. The reduction in affinity correlates with halogen size, as larger substituents at the 2-position induce conformational changes incompatible with optimal receptor fit [1].

Nicotinic Acetylcholine Receptors Radioligand Binding Conformational Analysis

2-Bromo-4-hydroxypyridine Exhibits Distinct Photosynthetic Electron Transport Inhibition Activity Compared to Other Halogenated 4-Hydroxypyridines

A comparative study of halogenated 4-hydroxypyridine derivatives evaluated their capacity to inhibit photosynthetic electron transport (PET). The 2-bromo derivative was among the compounds tested, demonstrating measurable inhibitory activity. The study establishes that halogen substitution pattern on the 4-hydroxypyridine scaffold directly modulates PET inhibition potency [1].

Photosynthetic Electron Transport Agrochemical Discovery Structure-Activity Relationship

2-Bromo-4-hydroxypyridine Enables Selective SHIP2 Inhibitor Development as Demonstrated in Patent Literature

Patent literature explicitly identifies 2-bromo-4-hydroxypyridine as a key synthetic intermediate in the preparation of novel pyridine derivatives exhibiting SHIP2 (SH2 domain-containing inositol 5′-phosphatase 2) inhibitory activity. SHIP2 is a validated therapeutic target in oncology due to its role in negatively regulating the PI3K/AKT signaling pathway . The bromo substituent at the 2-position serves as a synthetic handle for further elaboration via cross-coupling reactions to generate diverse compound libraries.

SHIP2 Phosphatase Cancer Therapeutics PI3K/AKT Pathway

2-Bromo-4-hydroxypyridine Forms Unique Hydrogen- and Halogen-Bonded Supramolecular Networks Distinct from Chloro and Iodo Analogs

Single-crystal X-ray diffraction analysis of 2-bromo-4-hydroxypyridine at 120 K reveals a distinctive supramolecular architecture stabilized by both classical hydrogen bonds and specific Br···O halogen bonds. The halogen bond distance was determined to be Br···O = 3.0809(15) Å, which links molecular chains into layered structures [1]. This bonding pattern differs from what would be expected for the chloro analog (shorter C–Cl bond, weaker halogen-bond donor capacity) and the iodo analog (stronger halogen-bond donor but with different geometric preferences).

Crystal Engineering Halogen Bonding Supramolecular Chemistry

2-Bromo-4-hydroxypyridine Functions as a Distinct Ligand in Copper(II) Coordination Complexes Exhibiting Unusual Coordination Motifs

In coordination chemistry studies, 2-bromo-4-hydroxypyridine demonstrates atypical ligand behavior, forming a copper(II) complex with the formula [Cu(2-Br-4-HOpy)₂(2-Br-4-pyone)₂](ClO₄)₂ co-crystallized with additional free ligand molecules. The complex crystallizes in the triclinic space group P-1 and exhibits a four-coordinate Cu(II) center stabilized by hydrogen bonds and halogen bonds involving both hydroxypyridine and pyridone tautomeric forms [1]. This dual tautomer coordination behavior is not typically observed with non-halogenated 4-hydroxypyridine ligands.

Coordination Chemistry Copper Complexes Ligand Design

Procurement-Driven Application Scenarios for 2-Bromo-4-hydroxypyridine (CAS 36953-40-9)


Development of Subtype-Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands

Researchers pursuing nAChR-targeted therapeutics or pharmacological probes should prioritize 2-bromo-4-hydroxypyridine as a scaffold for generating low-affinity control compounds or for structure-based optimization. The 2-bromo substituent introduces steric bulk that predictably reduces receptor binding affinity relative to 2-fluoro or unsubstituted analogs, as established by direct radioligand competition binding data [1]. This property enables systematic exploration of steric tolerance at the nAChR orthosteric binding site. Procurement of this specific brominated intermediate ensures consistency with published SAR trends and facilitates reproducible lead optimization campaigns.

Synthesis of SHIP2 Phosphatase Inhibitors for Oncology Drug Discovery

Medicinal chemistry teams developing SHIP2 inhibitors as anticancer agents should source 2-bromo-4-hydroxypyridine as a validated building block. The compound is explicitly named in patent literature (KR-20200096455-A) as an intermediate in the synthesis of novel pyridine derivatives with SHIP2 inhibitory activity . SHIP2 negatively regulates the PI3K/AKT signaling pathway, making it a strategic target in oncology. The 2-bromo substituent provides a versatile cross-coupling handle for generating structurally diverse compound libraries via Suzuki-Miyaura and related palladium-catalyzed reactions. Procurement of high-purity material (≥98.0% GC) ensures reproducible synthetic outcomes in medicinal chemistry workflows.

Agrochemical Lead Discovery Targeting Photosynthetic Electron Transport (PET)

Agrochemical discovery programs investigating photosynthesis inhibitors as herbicides or algicides should consider 2-bromo-4-hydroxypyridine as a starting point for SAR exploration. The compound has demonstrated measurable PET inhibitory activity in chloroplast-based assays, and its activity profile differs from other halogenated 4-hydroxypyridine derivatives [2]. The bromo substituent serves a dual purpose: it modulates biological activity through electronic and steric effects while simultaneously providing a synthetic handle for further derivatization. Researchers should procure this specific halogenated analog rather than substituting with chloro or iodo derivatives, as the halogen identity directly influences both PET inhibition potency and physicochemical properties relevant to whole-plant activity.

Crystal Engineering and Supramolecular Materials Design Utilizing Halogen Bonding

Materials scientists and crystal engineers designing supramolecular assemblies should select 2-bromo-4-hydroxypyridine when moderate halogen-bond donor strength is required. Single-crystal structural data confirms a Br···O halogen bond distance of 3.0809(15) Å, which is intermediate between the weaker interactions typical of chloro analogs and the stronger interactions of iodo analogs [3]. This tunable bonding strength, combined with the compound‘s hydrogen-bonding capacity from the hydroxyl/pyridone tautomers, enables predictable assembly of layered supramolecular architectures. The compound’s commercial availability at >98.0% purity (GC) supports reproducible materials synthesis and characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-hydroxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.